molecular formula C11H15NO3S2 B5688854 4-[(4-methoxyphenyl)sulfonyl]thiomorpholine

4-[(4-methoxyphenyl)sulfonyl]thiomorpholine

Cat. No. B5688854
M. Wt: 273.4 g/mol
InChI Key: DXCWDJMBQYTBMF-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)sulfonyl]thiomorpholine, also known as MTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MTS is a sulfonamide-containing compound that has a thiomorpholine ring structure. It has been widely used as a reagent for the modification of proteins, peptides, and other biomolecules, as well as a tool for studying the structure and function of biological systems.

Scientific Research Applications

Antimicrobial Activity

  • "4-[(4-methoxyphenyl)sulfonyl]thiomorpholine" derivatives have been synthesized and shown to possess antimicrobial activity. For instance, research by Kardile and Kalyane (2010) involved the synthesis of thiomorpholine derivatives, which were tested for their antimicrobial properties. These derivatives were synthesized through nucleophilic substitution reactions and tested for effectiveness against various microbes (Kardile & Kalyane, 2010).

Biological Activity and Synthesis

  • Sreerama et al. (2020) developed a one-pot synthesis procedure for 1,2,3-triazole derivatives using 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide. These compounds were evaluated for their in vitro antibacterial activity and free radical scavenging ability. Among these, a specific compound demonstrated potent activity compared to standard drugs (Sreerama et al., 2020).

Nickel Complex Synthesis and Antibacterial Activity

  • Podda et al. (2021) explored the synthesis of nickel complexes using thiomorpholinium and morpholinium amidodithiophosphonates. The antimicrobial activity of these complexes, especially when nano-dispersed in a silica matrix, was investigated, revealing specific inhibition effects on certain bacteria (Podda et al., 2021).

Anticancer Activity

  • The synthesis and evaluation of chalcone analogues containing sulfonyl groups for their anticancer activity have been researched by Muškinja et al. (2019). These compounds showed significant in vitro anticancer activities with selective effects on certain cancer cell lines (Muškinja et al., 2019).

Continuous Manufacturing for HIV Maturation Inhibitor

  • Strotman et al. (2018) described a high-throughput continuous manufacturing approach for the synthesis of a derivative of thiomorpholine, used as an intermediate in the production of an HIV Maturation Inhibitor (Strotman et al., 2018).

Hydrogen Sulfide-Release for Cardiovascular Biology

  • Li et al. (2008) investigated a water-soluble, slow-releasing hydrogen sulfide compound, which included a morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate structure. This compound showed vasodilator and antihypertensive activity, proving useful in studying the biological effects of hydrogen sulfide (Li et al., 2008).

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S2/c1-15-10-2-4-11(5-3-10)17(13,14)12-6-8-16-9-7-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCWDJMBQYTBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Methoxy-benzenesulfonyl)-thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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